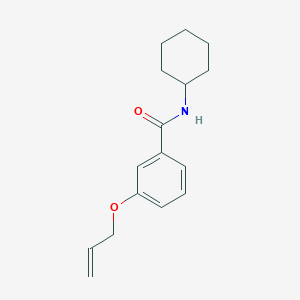
3-(allyloxy)-N-cyclohexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(allyloxy)-N-cyclohexylbenzamide, also known as ACBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACBA belongs to the class of benzamides and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of 3-(allyloxy)-N-cyclohexylbenzamide is not fully understood. However, it has been proposed that 3-(allyloxy)-N-cyclohexylbenzamide may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, 3-(allyloxy)-N-cyclohexylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(allyloxy)-N-cyclohexylbenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
3-(allyloxy)-N-cyclohexylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. In animal models of inflammation and pain, 3-(allyloxy)-N-cyclohexylbenzamide has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. 3-(allyloxy)-N-cyclohexylbenzamide has also been found to reduce the activity of nociceptive neurons, leading to a reduction in pain perception. In cancer cells, 3-(allyloxy)-N-cyclohexylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation and tumor growth.
实验室实验的优点和局限性
3-(allyloxy)-N-cyclohexylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological effects have been well-characterized in various animal models. However, there are also some limitations to using 3-(allyloxy)-N-cyclohexylbenzamide in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy. Additionally, the optimal dosage and administration route of 3-(allyloxy)-N-cyclohexylbenzamide for different biological applications are not yet fully understood.
未来方向
There are several future directions for research on 3-(allyloxy)-N-cyclohexylbenzamide. One area of interest is the development of novel formulations of 3-(allyloxy)-N-cyclohexylbenzamide that can enhance its solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of 3-(allyloxy)-N-cyclohexylbenzamide. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(allyloxy)-N-cyclohexylbenzamide for different therapeutic applications. Finally, the potential neuroprotective effects of 3-(allyloxy)-N-cyclohexylbenzamide warrant further investigation for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 3-(allyloxy)-N-cyclohexylbenzamide is a promising chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The synthesis of 3-(allyloxy)-N-cyclohexylbenzamide is relatively simple, and its biological effects have been well-characterized in various animal models. However, there are also some limitations to using 3-(allyloxy)-N-cyclohexylbenzamide in lab experiments, such as its limited solubility in aqueous solutions. Future research on 3-(allyloxy)-N-cyclohexylbenzamide should focus on the development of novel formulations, investigation of molecular mechanisms, determination of optimal dosage and administration route, and exploration of its potential neuroprotective effects.
合成方法
The synthesis of 3-(allyloxy)-N-cyclohexylbenzamide involves the reaction between 3-hydroxy-N-cyclohexylbenzamide and allyl bromide in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain pure 3-(allyloxy)-N-cyclohexylbenzamide. The yield of the reaction is typically around 60-70%.
科学研究应用
3-(allyloxy)-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 3-(allyloxy)-N-cyclohexylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-(allyloxy)-N-cyclohexylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
3-(allyloxy)-N-cyclohexylbenzamide |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
N-cyclohexyl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2,6-7,10,12,14H,1,3-5,8-9,11H2,(H,17,18) |
InChI 键 |
DKCUTMZESGDIQT-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
规范 SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)


![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)
